molecular formula C19H19N5O2 B10989169 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B10989169
M. Wt: 349.4 g/mol
InChI Key: SLBGPEZJLKACAL-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzamide group. Its chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Amination: The 4,6-dimethylpyrimidine is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Coupling with Benzamide: The amino-substituted pyrimidine is coupled with 6-methoxypyridin-3-ylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide
  • **4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-chloropyridin-3-yl)benzamide
  • **4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-fluoropyridin-3-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group in the pyridine ring, for example, can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C19H19N5O2/c1-12-10-13(2)22-19(21-12)24-15-6-4-14(5-7-15)18(25)23-16-8-9-17(26-3)20-11-16/h4-11H,1-3H3,(H,23,25)(H,21,22,24)

InChI Key

SLBGPEZJLKACAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC)C

Origin of Product

United States

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